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Abstract

FNDR-20123 is a first-in-class, orally active histone deacetylase (HDAC) inhibitor that has
demonstrated significant anti-malarial activity. This technical guide provides a comprehensive
overview of the chemical structure, properties, and biological activity of FNDR-20123 free
base. It includes a summary of its inhibitory effects on various HDAC isoforms and its efficacy
against different stages of Plasmodium falciparum. Detailed experimental protocols from key
studies are presented to facilitate further research and development. Additionally, this guide
visualizes the general signaling pathway of HDAC inhibition and a typical experimental
workflow for assessing anti-malarial drug candidates.

Chemical Structure and Properties

FNDR-20123 is a hydroxamate derivative identified as a potent anti-malarial agent from a
library of HDAC inhibitors.[1]

Chemical Structure:

_.FNDR-20123 Chemical Structure

Table 1: Chemical and Physical Properties of FNDR-20123 Free Base
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Property Value Source
Molecular Formula C21H23Ns02 Calculated
Molecular Weight 377.45 g/mol [2][3]

0=C(NO)C1=CC=C(CN2N=N

SMILES C(C3=CC=C(CN4CcCcCcC4)C=C N/A
3)=C2)C=C1

cLogP 1.917 [3]

Polar Surface Area (PSA) 80.53 A2 [3]

Melting Point Not available N/A

Boiling Point Not available N/A

pKa Not available N/A

Biological Activity

FNDR-20123 is a potent pan-HDAC inhibitor with significant activity against both human and
Plasmodium falciparum HDACS. Its anti-malarial effects are observed at various stages of the
parasite's life cycle.

Table 2: In Vitro Inhibitory Activity of FNDR-20123
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Target ICs0 (NM) Source
Human HDACs (HelLa nuclear
[31[4]

extract)
Plasmodium HDACs

31 [31[4]
(PfHDAC1)
Human HDAC1 25 [5]
Human HDAC2 29 [5]
Human HDAC3 2 [5]
Human HDAC6 11 [5]
Human HDACS 282 [5]
P. falciparum Asexual Blood

41 - 42 [31[4]1[5]
Stage
P. falciparum Male

190 [5]
Gametocytes
P. falciparum Female

> 5000 N/A

Gametocytes

Table 3: Pharmacokinetic and Toxicological Profile of FNDR-20123
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Parameter Value Species Source
Liver Microsomal > 75% remaining after
. Human, Mouse, Rat [3]
Stability 2h
Plasma Protein
o 57% Human [3]
Binding
hERG Liability > 100 uM Human [3]
CYP Isoform Inhibition  1Cso > 25 pM Human [3]
Cytotoxicity (HepG-2,
Y y (Hep Negligible Human [3]
THP-1)
Oral Bioavailability
1.1 pyM (at 100 mg/kg) Rat [3]
(Cmax)
Half-life (T1/2) 5.5 h (at 100 mg/kg) Rat [3]

Mechanism of Action and Signaling Pathway

As a histone deacetylase inhibitor, FNDR-20123 functions by altering the acetylation state of
histones and other proteins. This leads to the modulation of gene expression, ultimately
inducing cell cycle arrest and apoptosis in susceptible cells. The inhibition of HDACs in
Plasmodium falciparum disrupts the tightly regulated transcriptional processes essential for the
parasite's survival and proliferation.
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General Signaling Pathway of HDAC Inhibition
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Caption: General signaling pathway of HDAC inhibition by FNDR-20123.
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Experimental Protocols

The following are summaries of the key experimental protocols used in the evaluation of
FNDR-20123 as reported by Potluri et al., 2020.[4]

HDAC Activity Assay

This assay determines the inhibitory activity of FNDR-20123 against specific HDAC isoforms.

Materials:

Recombinant human HDAC isoforms (HDAC1, 2, 3, 6, 8)

P. falciparum HDAC1 (PfHDAC1)

HDAC fluorescent activity assay kit

FNDR-20123 (dissolved in 100% DMSO)

Trichostatin A (TSA) as a positive control

96-well plates
Procedure:

o Optimize the enzyme concentration (e.g., 4 ng/uL for PfHDAC1) to achieve detectable
activity.

e In a 96-well plate, mix the HDAC assay buffer, BSA, HDAC substrate, and the respective
HDAC enzyme.

o Add FNDR-20123 at various concentrations.
 Incubate the plate at 37°C for 30 minutes.
o Measure the fluorescence to determine the extent of HDAC inhibition.

e Calculate ICso values using non-linear regression analysis.
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Plasmodium falciparum Asexual Blood Stage Growth
Inhibition Assay

This assay evaluates the efficacy of FNDR-20123 in inhibiting the growth of the parasite in red
blood cells.

Materials:

P. falciparum 3D7 strain

Human red blood cells

Culture medium

FNDR-20123

SYBR Green | dye

384-well plates
Procedure:
e Prepare a parasite culture at 5% hematocrit and 0.3% parasitemia.

e Add 50 pL of the culture to each well of a 384-well plate containing serially diluted FNDR-
20123.

 Incubate the plates for 72 hours at 37°C in a controlled atmosphere (1% Oz, 3% COz, 92%
N2).

o Add SYBR Green I lysis buffer to each well and incubate overnight in the dark at room
temperature.

o Read the fluorescence on a plate reader (excitation 485 nm, emission 528 nm).

o Calculate the percentage of inhibition and determine the ECso value.

In Vivo Efficacy in a SCID Mouse Model
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This protocol assesses the therapeutic efficacy of FNDR-20123 in a mouse model of human
malaria.

Materials:

SCID mice

P. falciparum-infected human red blood cells

FNDR-20123 (dissolved in 100% DMSO)

Chloroquine (as a standard drug)

Procedure:

On day 0, infect SCID mice with 2 x 107 parasitized erythrocytes.

o From day 3 to day 6 post-infection, treat the mice with a single daily oral dose of FNDR-
20123 (e.g., 50 mg/kg).

e On day 7 post-infection, collect a blood sample from the tail.

o Determine the hematocrit by FACS and parasitemia by microscopy of >10,000 red blood
cells.

o Calculate the percent reduction in parasitemia compared to the vehicle-treated control group.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the discovery and initial evaluation of an
anti-malarial compound like FNDR-20123.
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Experimental Workflow for Anti-malarial Drug Discovery
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Caption: A typical experimental workflow for anti-malarial drug discovery.
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Conclusion

FNDR-20123 free base is a promising anti-malarial drug candidate with potent activity against
Plasmodium falciparum through the inhibition of histone deacetylases. Its favorable
pharmacokinetic profile and efficacy in in vivo models warrant further investigation and
development. This technical guide provides a foundational understanding of FNDR-20123 for
researchers in the field of drug discovery and malaria research.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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